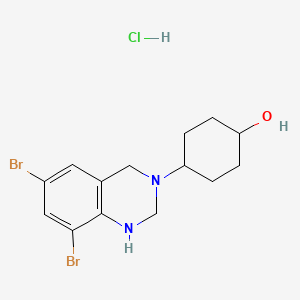

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLHRFYBPXBCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680609 | |

| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15942-08-2 | |

| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dibrom-3-(cyclohexanol-1-yl-4)chinazolin Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, a compound identified as an impurity of the mucolytic agent Ambroxol hydrochloride.[1][2][3][4] Due to its relationship with a widely used pharmaceutical, understanding its synthesis and properties is crucial for quality control and drug safety in the pharmaceutical industry.

Compound Profile

This compound is a heterocyclic compound featuring a dibrominated dihydroquinazoline core linked to a trans-cyclohexanol moiety.[5]

| Property | Value | Source |

| IUPAC Name | 4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride | PubChem[5] |

| Molecular Formula | C₁₄H₁₉Br₂ClN₂O | PubChem[5] |

| Molecular Weight | 426.57 g/mol | PubChem[5] |

| CAS Number | 15942-08-2 | PubChem[5] |

| Alternate CAS Number | Free base: 18683-95-9 | LGC Standards[3][6] |

| Synonyms | Ambroxol Cyclic Impurity Hydrochloride, Ambroxol Hydrochloride Impurity B | PubChem[5] |

Synthesis Pathway

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of quinazoline derivatives. The general strategy involves a one-pot, multi-component reaction, which is an efficient method for constructing such heterocyclic systems.[7]

The proposed synthesis starts from 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol, which would undergo a cyclization reaction, likely facilitated by a formaldehyde source, to form the dihydroquinazoline ring system. Subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

Below is a DOT script representation of the proposed synthetic workflow.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocols

The following is a generalized, hypothetical experimental protocol based on common practices for the synthesis of related quinazoline derivatives.[7][8][9] Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

2-Amino-3,5-dibromobenzaldehyde

-

trans-4-Aminocyclohexanol

-

Paraformaldehyde

-

Ethanol (Reagent Grade)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.1 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add paraformaldehyde (1.5 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification of the Free Base: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the free base, trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol.

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. To this solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Isolation of Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product.

Characterization Data

| Parameter | Value | Reference |

| Molecular Weight | 426.57 g/mol | PubChem[5] |

| Monoisotopic Mass | 423.95527 Da | PubChem[5] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[5] |

| Heavy Atom Count | 19 | PubChem[5] |

Biological Activity and Signaling Pathways

The broader class of quinazoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[7][8] Some quinazoline derivatives have been investigated as inhibitors of various kinases and other enzymes.[10]

However, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. Given its identity as an impurity, it is more likely to be of interest from a toxicological and pharmaceutical quality control perspective rather than for its therapeutic potential.

Below is a generalized DOT script illustrating the relationship between a drug substance and its impurities in the context of drug development and safety assessment.

Caption: Logical relationship of an impurity to the API.

Conclusion

This compound is a known impurity of Ambroxol. While detailed synthetic and characterization data are scarce in the public domain, this guide provides a plausible synthesis route and collates the available physicochemical properties. Further research is warranted to fully characterize this compound and to understand its potential biological and toxicological profile, which is essential for ensuring the safety and efficacy of Ambroxol-containing pharmaceutical products.

References

- 1. trans-4-(6,8-Dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

- 4. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

- 5. This compound | C14H19Br2ClN2O | CID 52914941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Ambroxol Impurity B Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ambroxol Impurity B Hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical method development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key analytical methods are provided.

Introduction

Ambroxol Impurity B, chemically known as trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol hydrochloride, is a known impurity of Ambroxol hydrochloride, a widely used mucolytic agent. The formation of this impurity is often associated with the interaction of Ambroxol with formaldehyde or its precursors.[1] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical parameters that can affect the safety and efficacy of the final drug product. Therefore, a thorough understanding of the physicochemical properties of Ambroxol Impurity B Hydrochloride is essential for its detection, quantification, and control.

Physicochemical Properties

A summary of the key physicochemical properties of Ambroxol Impurity B Hydrochloride is presented in the tables below.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol hydrochloride | Analytica Chemie |

| Synonyms | Ambroxol EP Impurity B Hydrochloride, Ambroxol Cyclic Impurity Hydrochloride, N,N'-Methylene Ambroxol Hydrochloride | LGC Standards, ChemicalBook |

| CAS Number | 15942-08-2 | Biosynth |

| Molecular Formula | C₁₄H₁₉Br₂ClN₂O | Biosynth |

| Molecular Weight | 426.57 g/mol | Biosynth |

| Appearance | White to Off-White Solid/Powder | Analytica Chemie, CymitQuimica |

Physical Properties

| Property | Value | Source |

| Melting Point | 235-250 °C | LGC Standards |

| pKa (Predicted) | 15.04 ± 0.40 | ChemicalBook |

| Vapor Pressure | 0.0012 mmHg at 25°C | Biosynth |

Solubility Profile

| Solvent | Solubility | Source |

| Water | Sparingly Soluble / Slightly Soluble | European Pharmacopoeia, ChemicalBook |

| Methanol | Soluble | European Pharmacopoeia |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ChemicalBook |

| Methylene Chloride | Practically Insoluble | European Pharmacopoeia |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of pharmaceutical impurities like Ambroxol Impurity B Hydrochloride, based on established pharmacopeial guidelines.

Melting Point Determination

Method: Capillary Method (as per United States Pharmacopeia <741> and European Pharmacopoeia 2.2.14)

-

Sample Preparation: The test sample is finely powdered and dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.

-

Capillary Tube Filling: A sufficient amount of the dried powder is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) to form a compact column of 2.5-3.5 mm in height.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a high-precision thermometer or an automated detection system is used.

-

Procedure:

-

The heating block is pre-heated to a temperature approximately 5°C below the expected melting point of the sample.

-

The capillary tube containing the sample is inserted into the heating block.

-

The temperature is then ramped up at a constant rate of 1 ± 0.5 °C per minute.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

-

-

Calibration: The apparatus is regularly calibrated using certified reference standards with known melting points.

Solubility Determination

Method: Equilibrium Solubility Method (Shake-Flask Method)

-

Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.

-

Materials:

-

Ambroxol Impurity B Hydrochloride

-

Solvent of interest (e.g., water, methanol, DMSO)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of the solid impurity is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.

-

The vials are sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, the samples are visually inspected to confirm the presence of undissolved solid.

-

The suspension is then centrifuged at a high speed to separate the solid phase from the saturated solution.

-

An aliquot of the clear supernatant is carefully removed, and its concentration is determined using a validated analytical method (e.g., HPLC-UV). To avoid precipitation, the supernatant may need to be diluted with the solvent before analysis.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

-

Formation Pathway of Ambroxol Impurity B

Ambroxol Impurity B is a known degradation and process-related impurity of Ambroxol. It is formed through the reaction of Ambroxol with formaldehyde. This reaction involves the condensation of two molecules of Ambroxol with one molecule of formaldehyde, leading to the formation of a methylene bridge.

References

Spectroscopic Analysis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, a known impurity of the active pharmaceutical ingredient Ambroxol.[1][2][3][4] The structural elucidation and purity assessment of such impurities are critical for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Chemical Structure and Properties

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound.

Disclaimer: The spectroscopic data presented below is predicted based on the chemical structure and typical values for similar functional groups. Actual experimental data may vary.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Aromatic CH (position 5) |

| ~7.3 | d | 1H | Aromatic CH (position 7) |

| ~4.5 | s | 2H | CH₂ (position 2) |

| ~4.2 | s | 2H | CH₂ (position 4) |

| ~3.5 | m | 1H | CH-OH (cyclohexyl) |

| ~3.0 | m | 1H | N-CH (cyclohexyl) |

| ~1.2-2.0 | m | 8H | Cyclohexyl CH₂ |

| ~4.8 | s (broad) | 1H | OH |

| ~8.5 | s (broad) | 2H | NH₂⁺ (hydrochloride salt) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C-N |

| ~135 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic C-Br |

| ~118 | Aromatic C-Br |

| ~115 | Aromatic C-C |

| ~70 | CH-OH (cyclohexyl) |

| ~60 | N-CH (cyclohexyl) |

| ~50 | CH₂ (position 2) |

| ~45 | CH₂ (position 4) |

| ~30-35 | Cyclohexyl CH₂ |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch, N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1480 | Strong | C-H bend (aliphatic) |

| ~1200 | Strong | C-N stretch |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| Below 800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| ~390/392/394 | [M+H]⁺ of the free base, showing isotopic pattern for two bromine atoms (C₁₄H₁₈Br₂N₂O). The exact mass of the monoisotopic peak for the free base is approximately 388.98 g/mol . |

| Various | Fragmentation pattern would likely involve loss of water (-18), and cleavage of the cyclohexyl ring and the dihydroquinazoline ring system. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise).

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 500 MHz NMR Spectrometer (operating at 125 MHz for ¹³C).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 5 seconds (to ensure quantitative data for quaternary carbons).

-

Number of Scans: 1024 or more (adjust for desired signal-to-noise).

-

-

Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KKBr by grinding them together.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

FT-IR Acquisition:

-

Spectrometer: FT-IR Spectrometer.

-

Mode: Transmission.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Acquisition:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Acquisition Parameters:

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical impurity.

Caption: Workflow for Spectroscopic Analysis of Pharmaceutical Impurities.

References

- 1. meihonglab.com [meihonglab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. trans-4-(6,8-Dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. This compound | C14H19Br2ClN2O | CID 52914941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. chem.latech.edu [chem.latech.edu]

Technical Guide: Solubility and Stability Studies of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, also known as Ambroxol Impurity B, is a known impurity of Ambroxol hydrochloride, a widely used mucolytic agent.[1][][3][4][5] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for drug development, formulation, and ensuring product quality and safety. This technical guide provides a comprehensive overview of the methodologies for conducting solubility and stability studies on this specific compound, in line with industry standards and regulatory expectations.

While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols that would be employed for its characterization. The presented data tables are illustrative examples of how the results of such studies would be reported.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉Br₂ClN₂O | [1][4][6] |

| Molecular Weight | 426.57 g/mol | [1][5][6] |

| CAS Number | 15942-08-2 | [1][4][5] |

| Appearance | Off-White Solid | [1] |

| Storage | 2-8°C | [1] |

Solubility Studies

The solubility of an API is a critical determinant of its bioavailability. Understanding its solubility profile in various media is essential for formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Purified Water

-

0.1 N Hydrochloric Acid (HCl)

-

Phosphate Buffer (pH 6.8)

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of the compound to a series of flasks, each containing a known volume of a different solvent.

-

Seal the flasks and place them in a shaker bath set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.[8]

-

Repeat the experiment in triplicate for each solvent.

Data Presentation: Illustrative Solubility Data

The results of the solubility studies would be summarized as shown in Table 2.

Table 2: Illustrative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) |

| Purified Water | [Hypothetical Value] |

| 0.1 N HCl | [Hypothetical Value] |

| Phosphate Buffer (pH 6.8) | [Hypothetical Value] |

| Methanol | [Hypothetical Value] |

| Ethanol | [Hypothetical Value] |

| DMSO | [Hypothetical Value] |

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify any potential degradation products. These studies are conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Experimental Workflow: ICH Stability Testing

The overall workflow for conducting stability studies according to ICH guidelines is depicted in the following diagram.

Caption: Workflow for ICH-compliant stability testing of an API.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[12][13][14]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

1 N Hydrochloric Acid (HCl)

-

1 N Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 1 N HCl and heat at a specified temperature (e.g., 80°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 1 N NaOH and heat at a specified temperature (e.g., 80°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C).[15]

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.

Data Presentation: Illustrative Forced Degradation Data

The results of the forced degradation studies would be summarized as shown in Table 3.

Table 3: Illustrative Forced Degradation of this compound

| Stress Condition | Duration | Assay (%) | Major Degradation Products (RT) |

| 1 N HCl, 80°C | 24 h | [Hypothetical Value] | [Hypothetical RT] |

| 1 N NaOH, 80°C | 24 h | [Hypothetical Value] | [Hypothetical RT] |

| 30% H₂O₂, RT | 24 h | [Hypothetical Value] | [Hypothetical RT] |

| Dry Heat, 105°C | 5 days | [Hypothetical Value] | [Hypothetical RT] |

| Photostability (ICH Q1B) | - | [Hypothetical Value] | [Hypothetical RT] |

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are conducted to evaluate the stability of the drug substance under recommended storage conditions and to establish a retest period.

Objective: To assess the long-term and accelerated stability of this compound.

Procedure:

-

Package at least three primary batches of the compound in the proposed container closure system.

-

Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) storage conditions.[10][11]

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[9]

-

Analyze the samples for relevant quality attributes, including appearance, assay, and degradation products, using a validated stability-indicating method.

Data Presentation: Illustrative Long-Term Stability Data

The results of the long-term stability study would be presented in a table similar to Table 4.

Table 4: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH

| Time (Months) | Appearance | Assay (%) | Impurity A (%) | Impurity B (self) (%) | Total Impurities (%) |

| 0 | Conforms | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| 3 | Conforms | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| 6 | Conforms | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| 9 | Conforms | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| 12 | Conforms | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| 18 | Conforms | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| 24 | Conforms | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| 36 | Conforms | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

Analytical Method Development and Validation

A crucial aspect of both solubility and stability studies is the use of validated analytical methods, typically HPLC, to quantify the API and its impurities.

Logical Relationship: Analytical Method Validation

The relationship between different validation parameters is illustrated below.

Caption: Key parameters for analytical method validation.

Conclusion

This technical guide has outlined the standard methodologies for conducting comprehensive solubility and stability studies on this compound. Adherence to these protocols will ensure the generation of robust and reliable data that is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound. While specific data for this impurity is not widely published, the application of these established techniques will provide the necessary characterization for its use in a pharmaceutical context.

References

- 1. Ambroxol hydrochloride impurity B | 15942-08-2 | IA63603 [biosynth.com]

- 3. AMbroxol hydrochloride iMpurity B | 15942-08-2 [m.chemicalbook.com]

- 4. trans-4-(6,8-Dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride_TargetMol [targetmol.com]

- 5. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

- 6. This compound | C14H19Br2ClN2O | CID 52914941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. mastercontrol.com [mastercontrol.com]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 15. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ambroxol Impurity B (CAS Number 15942-08-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 15942-08-2, identified as Ambroxol Impurity B. This compound is primarily known as a process impurity and degradation product of Ambroxol hydrochloride, a widely used mucolytic agent. Its significance lies in the context of pharmaceutical quality control and assurance. This document details its chemical properties, formation, synthesis, and the analytical methodologies employed for its detection and quantification.

Chemical and Physical Properties

Ambroxol Impurity B is chemically known as trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Name | trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride | [1][2] |

| CAS Number | 15942-08-2 | [1][2] |

| Alternative CAS (Free Base) | 18683-95-9 | [2] |

| Molecular Formula | C₁₄H₁₉Br₂ClN₂O | [1] |

| Molecular Weight | 426.57 g/mol | [1][2] |

| Appearance | Colorless, crystalline solid; Off-white solid | [1] |

| Melting Point | 93°C | [1] |

| Storage Temperature | 2°C - 8°C | [1] |

Formation and Synthesis

Ambroxol Impurity B is not a compound with intended therapeutic applications; rather, it is a known impurity that can arise during the synthesis of Ambroxol and as a degradation product.

Formation during Ambroxol Synthesis: It can be formed as a byproduct in the chemical synthesis of Ambroxol hydrochloride.[1] Patents describe synthetic routes for Ambroxol that aim to minimize the formation of Impurity B and other related substances.[3]

Formation via Degradation: Forced degradation studies have shown that Ambroxol Impurity B can be formed when Ambroxol hydrochloride is subjected to stress conditions. One study identified this impurity when Ambroxol syrup was heated at 105°C for five days.[4][5] This highlights its relevance in the stability testing of Ambroxol formulations.

Synthesis for Reference Standard: A specific method for the preparation of Ambroxol Impurity B as a reference standard has been patented. The process involves the reaction of Ambroxol with a formic acid ester.[6]

Below is a diagram illustrating the formation of Ambroxol Impurity B from Ambroxol.

Caption: Formation pathways of Ambroxol Impurity B.

Research and Applications

The primary application of CAS number 15942-08-2 is as a certified reference material for the quality control of Ambroxol hydrochloride in pharmaceutical formulations.[7] Its use is crucial for:

-

Impurity Profiling: Identifying and quantifying the presence of this specific impurity in batches of Ambroxol.

-

Analytical Method Development and Validation: Serving as a standard in the development and validation of chromatographic methods (e.g., HPLC) to ensure the purity and stability of the final drug product.[7]

-

Stability Studies: Monitoring the degradation of Ambroxol under various storage conditions.

There is currently no scientific literature available that suggests any therapeutic or biological activity for Ambroxol Impurity B. Its biological relevance is reported to be unknown.[1]

Signaling Pathways and Mechanism of Action

As of the current body of scientific literature, there are no known signaling pathways or specific mechanisms of action associated with Ambroxol Impurity B. Research has focused on its detection and control as an impurity rather than on its pharmacological effects.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Detection

Several HPLC methods have been developed for the detection and quantification of Ambroxol Impurity B in Ambroxol drug substances and formulations. Below are summaries of key experimental conditions from published studies and patents.

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Reversed-phase Waters Symmetry C18, 250 × 4.6 mm, 5 µm particle size | Octadecylsilane chemically bonded silica |

| Mobile Phase A | 0.01 M diammonium hydrogen phosphate (pH 7.0) and acetonitrile (80:20 v/v) | 0.01 mol/L ammonium dibasic phosphate solution (pH 7.0 with 10% phosphoric acid) |

| Mobile Phase B | 0.01 M diammonium hydrogen phosphate (pH 7.0), acetonitrile, and methanol (20:75:5 v/v/v) | Acetonitrile |

| Elution | Gradient | Isocratic (Mobile Phase A : Acetonitrile = 40:60) |

| Flow Rate | 0.8 mL/min | Not Specified |

| Detection | UV at 248 nm | UV at 250 nm |

| Injection Volume | 10 µL | Not Specified |

| Column Temperature | 25°C | Not Specified |

| Citation | [4] | [8] |

Forced Degradation for Impurity Generation

To study the formation of Ambroxol Impurity B under stress conditions, the following protocol was used:

-

Sample Preparation: Ambroxol syrup was used.

-

Stress Condition: The syrup was exposed to heat at 105°C for 5 days.

-

Extraction: An equivalent of 1000 mg of Ambroxol from the stressed syrup was transferred to a 50-ml volumetric flask.

-

Dissolution: 30 ml of diluent was added, and the sample was sonicated for 30 minutes with intermittent shaking.

-

Final Preparation: The solution was made up to the final volume with the diluent to achieve a concentration of 20 mg/ml.

-

Analysis: The resulting solution was then analyzed by HPLC to determine the extent of degradation and identify the impurities formed.[4][5]

The workflow for the isolation and characterization of Ambroxol Impurity B from a stressed formulation is depicted below.

Caption: Workflow for impurity isolation and characterization.

Conclusion

CAS number 15942-08-2, Ambroxol Impurity B, is a critical reference standard in the pharmaceutical industry for ensuring the quality, purity, and stability of Ambroxol hydrochloride products. While extensive research has been conducted on its analytical detection and formation, there is no evidence to support any pharmacological activity or therapeutic application for this compound. Future research, if any, would likely focus on further refining analytical methods and understanding its toxicological profile as a pharmaceutical impurity.

References

- 1. Ambroxol hydrochloride impurity B | 15942-08-2 | IA63603 [biosynth.com]

- 2. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

- 3. CN103073439B - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]

- 4. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN106478524B - A kind of preparation method of ambroxol hydrochloride impurity standard items - Google Patents [patents.google.com]

- 7. Ambroxol EP Impurity B | 18683-95-9 | SynZeal [synzeal.com]

- 8. CN103837611A - Detection method of relevant substance of ambroxol hydrochloride injection - Google Patents [patents.google.com]

Exploratory Screening of Novel Quinazoline Compounds for Therapeutic Potential: A Technical Guide

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Comprising a fused benzene and pyrimidine ring, this heterocyclic compound is the foundation for numerous approved drugs and clinical candidates, particularly in oncology.[2][3] Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[4][5][6] Their therapeutic success is largely attributed to their function as kinase inhibitors, which interfere with cellular signaling pathways that are often dysregulated in diseases like cancer.[7][8]

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the exploratory screening of novel quinazoline compounds. It covers critical therapeutic targets, detailed experimental protocols for their evaluation, and a summary of quantitative data from recent studies, offering a comprehensive framework for identifying and advancing promising therapeutic leads.

Core Therapeutic Targets and Signaling Pathways

The anticancer activity of most quinazoline derivatives stems from their ability to inhibit protein kinases, particularly tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[7][9]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a transmembrane tyrosine kinase that, upon binding with ligands like Epidermal Growth Factor (EGF), activates critical cellular processes including proliferation and inhibition of apoptosis.[10][11] Overexpression or mutation of EGFR is a common driver in various cancers, including non-small-cell lung cancer (NSCLC), making it a prime therapeutic target.[10][12] Quinazoline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby preventing downstream signaling.[7][13]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[14] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of VEGF-induced angiogenesis.[15] The binding of VEGF to VEGFR-2 triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, such as the Akt/mTOR pathway, which promotes the proliferation and migration of endothelial cells.[15] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and restricting tumor growth.[14][15][16]

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. brieflands.com [brieflands.com]

- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride in Ambroxol using High-Performance Liquid Chromatography

Introduction

Ambroxol is a widely used mucolytic agent for the treatment of respiratory diseases. The control of impurities in active pharmaceutical ingredients (APIs) like ambroxol is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. One such potential impurity is trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride.[1][2][3][4] This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of this specific impurity in ambroxol hydrochloride. The method is designed to be robust and suitable for routine quality control analysis.

Materials and Methods

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents

-

Ambroxol Hydrochloride Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diammonium hydrogen phosphate (Analytical grade)

-

Phosphoric acid (Analytical grade)

-

Water (HPLC grade)

Chromatographic Conditions

Based on established methods for ambroxol and its impurities, the following chromatographic conditions are proposed.[5][6][7]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Diammonium hydrogen phosphate, pH adjusted to 7.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 248 nm |

| Injection Volume | 20 µL |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 90 | 10 |

| 40 | 40 | 60 |

| 45 | 40 | 60 |

| 46 | 90 | 10 |

| 55 | 90 | 10 |

Experimental Protocols

Standard Solution Preparation

-

Impurity Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Ambroxol Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Ambroxol Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the Impurity Stock Solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the expected impurity level. A typical range would be 0.1 µg/mL to 5 µg/mL.

Sample Preparation

-

Accurately weigh about 100 mg of the Ambroxol Hydrochloride test sample into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[6]

System Suitability

A system suitability solution containing both ambroxol and the impurity is injected to check the resolution, theoretical plates, and tailing factor.

Specificity

The specificity of the method is demonstrated by the separation of the impurity from the main ambroxol peak and any other potential impurities. A photodiode array detector can be used to check for peak purity.

Linearity

The linearity of the method is established by analyzing a series of at least five concentrations of the impurity. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of not less than 0.999.

Precision

The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for the peak area of the impurity should be not more than 2.0%.

Accuracy

The accuracy of the method is assessed by recovery studies. A known amount of the impurity is spiked into the ambroxol sample at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Resolution between Ambroxol and Impurity | > 2.0 | |

| Tailing Factor for Impurity Peak | < 2.0 | |

| Theoretical Plates for Impurity Peak | > 2000 |

Table 3: Linearity Data

| Concentration (µg/mL) | Peak Area |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 | |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation |

Table 4: Precision Data

| Repeatability (RSD%) | Intermediate Precision (RSD%) | |

| Impurity Peak Area | < 2.0% | < 2.0% |

Table 5: Accuracy (Recovery) Data

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | |||

| 100% | |||

| 150% | |||

| Mean Recovery |

Table 6: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| LOD | |

| LOQ |

Visualization

Caption: Workflow for the analytical method development and validation.

Conclusion

The developed HPLC method is specific, linear, precise, and accurate for the quantification of this compound in ambroxol hydrochloride. The method is suitable for routine quality control testing and stability studies of ambroxol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. trans-4-(6,8-Dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride_TargetMol [targetmol.com]

- 3. This compound | C14H19Br2ClN2O | CID 52914941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

- 5. longdom.org [longdom.org]

- 6. banglajol.info [banglajol.info]

- 7. CN112540137A - Method for detecting organic impurities in ambroxol hydrochloride oral solution - Google Patents [patents.google.com]

Application Note: HPLC-UV Method for the Separation of Ambroxol and its Cyclic Impurity

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the effective separation and quantification of Ambroxol Hydrochloride and its potential cyclic degradation impurity, trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol. The method is designed for use in quality control and stability studies of pharmaceutical formulations containing ambroxol.

Introduction

Ambroxol Hydrochloride is a widely used mucolytic agent for the treatment of respiratory disorders.[1][2][3] During manufacturing and storage, impurities can develop, which may affect the safety and efficacy of the drug product. One such critical impurity is a cyclic degradation product, trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol, which can form under stress conditions such as heat and humidity.[1] Therefore, a reliable analytical method is essential to separate and quantify ambroxol from this impurity. This document provides a detailed protocol for an HPLC-UV method that achieves excellent resolution and sensitivity for this purpose.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size) or equivalent.[2][4]

-

Chemicals and Reagents:

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Inertsil C8 (250 x 4.6 mm, 5 µm)[2][4] |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.5 with Orthophosphoric Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30 °C |

| Detection Wavelength | 248 nm[5] |

| Injection Volume | 20 µL[5] |

| Run Time | Approximately 15 minutes |

Protocols

-

Mobile Phase A (Buffer): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v). Degas the mixture by sonication for 15 minutes.

-

Ambroxol Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Ambroxol Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Cyclic Impurity Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of Ambroxol and 1 µg/mL of the cyclic impurity by diluting the stock solutions with the mobile phase.

-

Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets, syrup) equivalent to 10 mg of Ambroxol Hydrochloride into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides a clear separation between Ambroxol and its cyclic impurity. A representative chromatogram would show two well-resolved peaks.

The system suitability parameters should be checked before starting the analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Ambroxol) | ≤ 2.0 |

| Theoretical Plates (Ambroxol) | ≥ 2000 |

| Resolution (between Ambroxol and Impurity) | ≥ 2.0 |

| % RSD for 6 replicate injections | ≤ 2.0% |

The following table summarizes the expected retention times and resolution.

| Compound | Retention Time (min) | Resolution |

| Cyclic Impurity | ~ 4.5 | - |

| Ambroxol | ~ 7.2 | > 2.0 |

Conclusion

The described HPLC-UV method is simple, rapid, and reliable for the separation and quantification of Ambroxol Hydrochloride and its cyclic degradation impurity. The method is suitable for routine quality control analysis and stability studies of ambroxol in pharmaceutical dosage forms.

Visualizations

Caption: Experimental workflow for HPLC analysis of Ambroxol.

Caption: Key parameters influencing the separation and outcome.

References

"LC-MS/MS protocol for the detection of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride"

An LC-MS/MS Protocol for the Detection of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Application Note

Introduction

This compound is a known impurity of Ambroxol hydrochloride, a widely used mucolytic agent.[1][2] The monitoring and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the sensitive and selective detection of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established analytical principles for related quinazoline derivatives and the parent compound, Ambroxol.[3][4]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with liquid chromatography for the separation and quantification of the target analyte. The sample is first prepared to remove interfering matrix components. The analyte is then separated from other components on a reversed-phase HPLC column and subsequently ionized using electrospray ionization (ESI). The ionized analyte is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and quantitative accuracy.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from a method for the determination of Ambroxol in biological matrices.[4]

-

Objective: To extract the analyte from a biological matrix (e.g., plasma) and remove proteins that can interfere with the analysis.

-

Materials:

-

Biological matrix (e.g., rat plasma)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Ambroxol-d5 in methanol)

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

-

Procedure:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

2. Liquid Chromatography (LC)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system.

-

Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |

-

3. Mass Spectrometry (MS/MS)

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Gas Flow Rates:

-

Desolvation Gas (Nitrogen): 800 L/hr.

-

Cone Gas (Nitrogen): 50 L/hr.

-

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol | 391.0 (free base) | [To be determined empirically] | 30 | 25 |

| Internal Standard (Ambroxol-d5) | 384.0 | 268.0 | 35 | 20 |

Note: The molecular weight of the hydrochloride salt is 426.57 g/mol , and the free base is 390.0 g/mol .[5][6] The precursor ion will be the protonated molecule of the free base [M+H]+. The product ions need to be determined by infusing a standard solution of the analyte and performing a product ion scan.

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics of the LC-MS/MS method.

| Parameter | Result |

| Linearity | |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision | |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy | |

| Mean Accuracy (%) | 85 - 115% |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Matrix Effect | |

| Mean Matrix Effect (%) | 90 - 110% |

| Recovery | |

| Mean Extraction Recovery (%) | > 80% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS detection of the target analyte.

Caption: Logical relationship between the API, its impurity, and the analytical method.

References

- 1. trans-4-(6,8-Dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H19Br2ClN2O | CID 52914941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

Application Notes and Protocols: trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride as a Reference Standard in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride is a recognized reference standard for a key impurity of Ambroxol hydrochloride, a widely used mucolytic agent.[1][2] Designated as Ambroxol Impurity B in the European Pharmacopoeia (EP), this compound is critical for the quality control and stability testing of Ambroxol hydrochloride drug substances and products.[3][4] Its use as a reference standard allows for the accurate identification and quantification of this impurity, ensuring the safety and efficacy of the final pharmaceutical product.

These application notes provide detailed protocols for the use of this compound in pharmaceutical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.

Physicochemical Data

A summary of the key physicochemical properties of the reference standard is provided in the table below. This information is essential for the accurate preparation of standard solutions and for understanding the compound's characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [3][5][6] |

| Synonyms | Ambroxol Impurity B as Hydrochloride, Ambroxol Cyclic Impurity Hydrochloride | [3][5][6] |

| CAS Number | 15942-08-2 | [5][6] |

| Molecular Formula | C₁₄H₁₉Br₂ClN₂O | [3][5][6] |

| Molecular Weight | 426.57 g/mol | [3][5][6] |

| Appearance | White or yellowish crystalline powder | [3] |

| Storage | Store at 2-8°C in a well-closed container, protected from light. |

Experimental Protocols

The following protocols describe the use of this compound as a reference standard for the quantification of Ambroxol Impurity B in pharmaceutical samples by HPLC. The primary method is based on the European Pharmacopoeia monograph for Ambroxol hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of the related substances of Ambroxol hydrochloride, including Impurity B.

Chromatographic Conditions:

| Parameter | Condition |

| Stationary Phase | Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size |

| Column Dimensions | 0.25 m x 4.0 mm |

| Mobile Phase | A mixture of equal volumes of acetonitrile and a buffer solution. The buffer solution is prepared by dissolving 1.32 g of ammonium phosphate in 900 mL of water, adjusting the pH to 7.0 with phosphoric acid, and diluting to 1000 mL with water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometer at 248 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | At least 3 times the retention time of the Ambroxol peak |

Preparation of Solutions:

-

Diluent: A mixture of equal volumes of acetonitrile and water.

-

Reference Solution (Impurity B): Accurately weigh a suitable quantity of this compound reference standard and dissolve in the diluent to obtain a known concentration (e.g., corresponding to the reporting threshold of the impurity in the drug substance).

-

Test Solution (Ambroxol Hydrochloride Sample): Accurately weigh and dissolve a specified amount of the Ambroxol hydrochloride sample in the diluent to achieve a target concentration (e.g., as specified in the relevant pharmacopeial monograph).

-

System Suitability Solution: A solution containing Ambroxol hydrochloride and Ambroxol Impurity B is used to verify the performance of the chromatographic system. The European Pharmacopoeia suggests an in-situ preparation of Impurity B by reacting Ambroxol with formaldehyde.[3] Alternatively, a solution containing known amounts of Ambroxol hydrochloride and the Impurity B reference standard can be prepared.

System Suitability:

The chromatographic system is considered suitable for use if the following criteria are met:

-

Resolution: The resolution between the peaks due to Impurity B and Ambroxol should be at least 4.0.[3]

-

Relative Retention Time: The relative retention time of Impurity B with reference to Ambroxol is approximately 0.6.[3] Note that this can vary depending on the specific column and conditions used.

Analysis and Calculation:

-

Inject the blank (diluent), the reference solution, the system suitability solution, and the test solution into the chromatograph.

-

Record the chromatograms and identify the peak corresponding to Impurity B in the test solution by comparing its retention time with that of the reference standard.

-

Calculate the percentage of Impurity B in the Ambroxol hydrochloride sample using the following formula:

Where:

-

Area_Impurity_B_Sample is the peak area of Impurity B in the test solution.

-

Area_Impurity_B_Standard is the peak area of Impurity B in the reference solution.

-

Conc_Standard is the concentration of the Impurity B reference standard.

-

Conc_Sample is the concentration of the Ambroxol hydrochloride sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Ambroxol Impurity B using the reference standard.

Caption: Workflow for Impurity Quantification.

Conclusion

The reference standard of this compound is an indispensable tool for the quality control of Ambroxol hydrochloride. The provided HPLC protocol, based on pharmacopeial methods, offers a reliable approach for the identification and quantification of this specific impurity. Adherence to these protocols will enable researchers and pharmaceutical scientists to ensure the quality, safety, and regulatory compliance of Ambroxol-containing products. It is recommended to validate the analytical method for its intended use in your specific laboratory environment.

References

- 1. trans-4-(6,8-Dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drugfuture.com [drugfuture.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]

- 6. This compound | C14H19Br2ClN2O | CID 52914941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthetic Pathways for High-Purity Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of high-purity trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride. This compound is a known impurity of the mucolytic agent Ambroxol hydrochloride and its controlled synthesis is crucial for analytical standard preparation and further pharmacological studies. The described synthetic pathway involves a multi-step process commencing with the synthesis of key precursors, 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol. These are subsequently coupled to form a Schiff base, which is then reduced and cyclized to yield the desired dihydroquinazoline core. The final step involves the formation of the hydrochloride salt and purification to high purity. Detailed experimental procedures, purification techniques, and analytical methods for characterization and purity assessment are provided.

Introduction

This compound is a significant related substance of Ambroxol, a widely used secretolytic agent for the treatment of respiratory diseases.[1][2][3][4][5][6] The presence and quantity of this impurity in Ambroxol drug substances and products are strictly regulated by pharmacopeias. Therefore, the availability of a high-purity standard of this compound is essential for the development and validation of analytical methods for quality control, as well as for toxicological and pharmacological evaluations. This document outlines a reliable synthetic route to obtain this compound with high purity, providing detailed protocols for each synthetic step and purification.

Synthetic Pathway Overview

The overall synthetic strategy for obtaining high-purity this compound is depicted in the following workflow:

Caption: Synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3,5-dibromobenzaldehyde

This protocol describes the synthesis of the key aldehyde precursor from o-nitrobenzaldehyde.

Materials:

-

o-Nitrobenzaldehyde

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Bromine

-

Hydrochloric acid (concentrated)

Procedure:

-

Reduction of Nitro Group: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.[7]

-

Add glacial acetic acid followed by iron powder (excess).[7]

-

Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Bromination: To the filtrate containing o-aminobenzaldehyde, slowly add a solution of bromine (2.1 eq) in acetic acid at a temperature maintained below 20°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure 2-amino-3,5-dibromobenzaldehyde.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | o-Nitrobenzaldehyde | [7] |

| Key Reagents | Iron powder, Bromine | [7] |

| Typical Yield | >90% | [8] |

| Purity (by HPLC) | >99% | [8] |

Protocol 2: Synthesis of trans-4-aminocyclohexanol

This protocol outlines the preparation of the trans-aminocyclohexanol precursor.

Materials:

-

p-Acetamidophenol

-

Rhodium on alumina catalyst (or other suitable hydrogenation catalyst)

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Hydrogenation: In a high-pressure reactor, dissolve p-acetamidophenol (1.0 eq) in ethanol.

-

Add the rhodium on alumina catalyst.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to 80-100°C.

-

Maintain the reaction under these conditions until hydrogen uptake ceases.

-

Cool the reactor, release the pressure, and filter off the catalyst.

-

Hydrolysis: To the filtrate, add a solution of hydrochloric acid and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like acetone to obtain pure trans-4-aminocyclohexanol.[9]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Acetamidophenol | [10] |

| Catalyst | Rhodium on alumina | [10] |

| Typical Yield | High | [10] |

| Purity (by GC/HPLC) | >97% | [11] |

Protocol 3: Synthesis of this compound

This protocol details the coupling, reduction, cyclization, and salt formation steps.

Materials:

-

2-amino-3,5-dibromobenzaldehyde

-

trans-4-aminocyclohexanol

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Formaldehyde solution (37%)

-

Hydrochloric acid (in isopropanol or ether)

-

Isopropanol

-

Diethyl ether

Procedure:

-

Schiff Base Formation: Dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq) in methanol in a round-bottom flask.[12]

-

Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base, trans-4-((2-amino-3,5-dibromobenzylidene)amino)cyclohexanol, can be monitored by TLC.

-

Reduction of Imine: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-